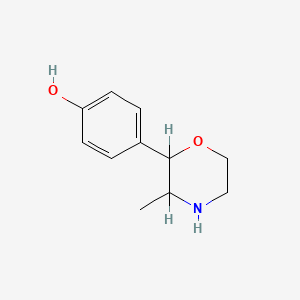

4-(3-methylmorpholin-2-yl)phenol

Descripción general

Descripción

4-(3-methylmorpholin-2-yl)phenol is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 3-methylmorpholin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylmorpholin-2-yl)phenol typically involves the reaction of 3-methylmorpholine with a phenolic compound under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of phenol is replaced by the 3-methylmorpholin-2-yl group. This reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-methylmorpholin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenolic compounds depending on the reagent used.

Aplicaciones Científicas De Investigación

Drug Development

4-(3-methylmorpholin-2-yl)phenol has been identified as a lead compound for drug development due to its potential pharmacological properties. Research indicates that it may act as an agonist for specific receptors in the central nervous system, potentially influencing reward and cognitive functions.

Table 1: Potential Pharmacological Activities

Interaction Studies

Studies have focused on the binding affinity of this compound with biological targets. Understanding these interactions is crucial for evaluating the compound's efficacy and safety in potential therapeutic applications.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive hydroxyl group allows for various nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the creation of more complex molecules suitable for pharmaceutical applications .

Table 2: Synthetic Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilization of the phenolic hydroxyl group for further functionalization. |

| Electrophilic Aromatic Substitution | Modification of the aromatic ring to enhance biological activity. |

Material Science

In material science, this compound has potential applications in developing polymers and coatings due to its stability and reactivity. The presence of the morpholine ring enhances its solubility in organic solvents, making it suitable for various formulations.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

Anticancer Research

A study conducted by the National Cancer Institute evaluated the anticancer activity of derivatives related to this compound across a panel of cancer cell lines, demonstrating significant growth inhibition rates .

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit antioxidant properties, suggesting their potential use in formulations aimed at reducing oxidative stress .

Mecanismo De Acción

The mechanism of action of 4-(3-methylmorpholin-2-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the 3-methylmorpholin-2-yl group can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can influence various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is similar in structure but contains a triazine ring instead of a phenol group.

Indole derivatives: These compounds also contain aromatic rings and nitrogen atoms, but have different functional groups and biological activities.

Uniqueness

4-(3-methylmorpholin-2-yl)phenol is unique due to its specific combination of a phenolic hydroxyl group and a 3-methylmorpholin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-(3-Methylmorpholin-2-yl)phenol (CAS No. 54804-09-0) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structural characteristics enable it to interact with biological systems, influencing enzyme activity and cellular processes. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group that can form hydrogen bonds, enhancing its interaction with proteins and enzymes. The presence of the 3-methylmorpholine moiety contributes to its hydrophobic interactions, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Enzyme Interaction : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their catalytic efficiency.

- Hydrophobic Interactions : The 3-methylmorpholine group can fit into hydrophobic pockets within proteins, modulating their function and influencing biochemical pathways.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold were tested against prostate cancer cell lines (LNCaP), showing inhibitory effects on androgen receptor-mediated transcription, with some compounds achieving up to 90% inhibition at concentrations of 5 μM .

| Compound | Inhibition (%) at 5 μM | Target |

|---|---|---|

| Compound A | 90% | AR (Androgen Receptor) |

| Compound B | 75% | AR |

| Compound C | 60% | AR |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for different strains were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Enterococcus faecalis | <0.125 |

| Klebsiella pneumoniae | 1 |

These findings suggest that the compound could serve as a lead compound for developing new antibacterial agents .

Study on Prostate Cancer

In a significant study published in Journal of Medicinal Chemistry, researchers synthesized a library of compounds based on the structure of this compound. They evaluated these compounds for their ability to inhibit androgen receptor activity in prostate cancer cells. The results highlighted the importance of structural modifications in enhancing biological activity, demonstrating that specific substitutions could dramatically alter efficacy .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of derivatives of this compound against resistant bacterial strains. The compounds were assessed for their ability to inhibit bacterial growth in vitro, with promising results indicating potential therapeutic applications in treating infections caused by resistant pathogens .

Propiedades

IUPAC Name |

4-(3-methylmorpholin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-11(14-7-6-12-8)9-2-4-10(13)5-3-9/h2-5,8,11-13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBORSAFLMAPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970151 | |

| Record name | 4-(3-Methylmorpholin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54804-09-0 | |

| Record name | Morpholinomethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054804090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Methylmorpholin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.